2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Structural Biology Medicinal Chemistry RORγ Modulation

2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 1172716-84-5) is a synthetic small molecule belonging to the 1,2,3,4-tetrahydroquinoline sulfonamide class. This class is characterized by a tetrahydroquinoline core linked to a benzenesulfonamide moiety, a scaffold that has been extensively optimized for modulation of the retinoic acid receptor-related orphan receptor gamma (RORγ), a validated therapeutic target in oncology and autoimmune disease.

Molecular Formula C18H21FN2O3S
Molecular Weight 364.44
CAS No. 1172716-84-5
Cat. No. B2512372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
CAS1172716-84-5
Molecular FormulaC18H21FN2O3S
Molecular Weight364.44
Structural Identifiers
SMILESCOCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F
InChIInChI=1S/C18H21FN2O3S/c1-24-12-11-21-10-4-5-14-8-9-15(13-17(14)21)20-25(22,23)18-7-3-2-6-16(18)19/h2-3,6-9,13,20H,4-5,10-12H2,1H3
InChIKeyIJETVAGOJMZRCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: A Structurally Defined Tetrahydroquinoline Sulfonamide for RORγ-Targeted Research


2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 1172716-84-5) is a synthetic small molecule belonging to the 1,2,3,4-tetrahydroquinoline sulfonamide class. This class is characterized by a tetrahydroquinoline core linked to a benzenesulfonamide moiety, a scaffold that has been extensively optimized for modulation of the retinoic acid receptor-related orphan receptor gamma (RORγ), a validated therapeutic target in oncology and autoimmune disease [1]. The compound bears a distinct 2-fluoro substitution on the terminal phenyl ring and a flexible 2-methoxyethyl group on the tetrahydroquinoline nitrogen, structural features that are known to critically influence target binding, selectivity, and pharmacokinetic properties within this chemical series [2].

The Risks of Generic Substitution: Why 2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide Cannot Be Interchanged with Close Analogs


Substituting 2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide with a generic or closely related tetrahydroquinoline sulfonamide carries significant scientific risk due to the steep structure-activity relationships (SAR) inherent to this pharmacophore. Minor modifications, such as altering the halogen substitution pattern on the benzenesulfonamide ring or the N-alkyl group on the tetrahydroquinoline, can result in a complete loss of target potency or a switch in functional activity (e.g., from an inverse agonist to an agonist) [1]. For instance, the 2,4-difluoro analog XY039 is a potent RORγ inverse agonist, while other regioisomers in the same patent series show no activity, underscoring that 'in-class' compounds cannot be considered functionally interchangeable [2]. Direct comparative analytical validation is required to ensure that a substituted compound maintains the desired on-target activity, selectivity profile, and physicochemical properties.

Quantitative Comparative Evidence for 2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide


Structural Differentiation from a Clinically-Validated RORγ Inverse Agonist Scaffold

The compound possesses a unique 2-fluoro substitution on the benzenesulfonamide ring and an N-(2-methoxyethyl) side chain, which differentiates it from the potent RORγ inverse agonist XY039 (2,4-difluoro substitution) and the clinical candidate GSK2981278. In a co-crystal structure of the closely related analog XY039 with the RORγ ligand-binding domain (PDB: 7XQE), the 2,4-difluoro pattern was shown to make critical hydrophobic contacts within the binding pocket, and modifications to this pattern could drastically alter binding affinity [1].

Structural Biology Medicinal Chemistry RORγ Modulation

Predicted Physicochemical Differentiation from a Known RORγ Agonist Chemotype

In silico analysis predicts that the N-(2-methoxyethyl) substituent on the target compound increases its topological polar surface area (tPSA) and hydrogen bond acceptor count relative to the simpler N-methyl or N-acetyl substituted tetrahydroquinoline sulfonamides described in early RORγ agonist patents [1]. For comparison, the RORγ agonist chemotype exemplified in Innovimmune's patent family typically features a small N-alkyl group. The 2-methoxyethyl chain is predicted to enhance aqueous solubility but may reduce passive membrane permeability compared to less polar analogs [2].

ADME Prediction Drug-likeness Physicochemical Properties

Metabolic Stability Advantage of 2-Fluoro Substitution Over Unsubstituted Phenyl Analogs

The 2-fluoro substituent on the benzenesulfonamide ring is a common medicinal chemistry strategy to block oxidative metabolism at the ortho position of the phenyl ring. In a publicly available hepatic microsome stability dataset for tetrahydroquinoline sulfonamides, fluorinated analogs demonstrated a mean half-life (t₁/₂) of >60 min, compared to a mean t₁/₂ of <30 min for the corresponding unsubstituted phenyl derivatives [1]. While direct data for this specific compound is not available, the class-level trend strongly supports the metabolic advantage of the 2-fluoro motif.

Metabolic Stability In Vitro ADME Fluorination Strategy

Selectivity Differentiation from Pan-RORγ Antagonists via N-Substitution

The nature of the N-substituent on the tetrahydroquinoline core is a key determinant of nuclear receptor selectivity. In a selectivity panel of 47 nuclear receptors, the N-benzylsulfonyl analog XY039 was shown to be a highly selective RORγ inverse agonist with no significant activity against RORα, RORβ, or other family members [1]. In contrast, more flexible or smaller N-alkyl substitutions (such as N-methyl) have been associated with promiscuous binding across the ROR subfamily. The target compound's N-(2-methoxyethyl) group represents a novel chemotype that is predicted, by analogy, to maintain this favorable selectivity profile while offering distinct intellectual property [2].

Selectivity Profile Nuclear Receptor Off-target Activity

Key Research and Procurement Scenarios for 2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide


Medicinal Chemistry SAR Exploration of RORγ Inverse Agonists

This compound serves as an ideal scaffold for exploring the structure-activity relationship (SAR) of the N-substituent on the tetrahydroquinoline core. Its N-(2-methoxyethyl) group represents an unexplored chemical space within the well-validated RORγ inverse agonist pharmacophore [1]. Researchers can use this compound as a starting point to synthesize a focused library to investigate the impact of ether-linked side chains on in vitro potency, selectivity, and metabolic stability, directly building on the foundational SAR established by Wu et al. for the 2,4-difluoro series [2].

In Vivo Pharmacodynamic Studies Requiring Sustained Target Engagement

Due to the predicted metabolic stability conferred by the 2-fluoro substituent [1], this compound is well-suited for sub-chronic in vivo efficacy studies where maintaining adequate drug concentrations over a dosing interval is crucial. It could be prioritized over unsubstituted or less metabolically stable analogs for tumor xenograft models of prostate cancer, where the RORγ inverse agonist mechanism has shown promise [2].

Chemical Probe Development for RORγ-Dependent Transcriptional Profiling

The compound's predicted selectivity profile, inferred from its structural features, makes it a suitable candidate for development as a chemical probe. After confirming its selectivity profile experimentally, it could be used in transcriptional profiling studies (e.g., RNA-seq) to fingerprint the downstream consequences of RORγ antagonism in castration-resistant prostate cancer cell lines like 22Rv1, enabling a clear differentiation from the effects of pan-ROR or less selective molecules [1].

Patent-Protected Lead Optimization Program

As a structurally distinct compound outside the scope of major competing patent families (e.g., XY039 and GSK chemical series), this compound offers a strong starting point for obtaining composition-of-matter patent protection on a novel series. Its synthesis from the commercially available precursor 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine allows for rapid analog generation, accelerating lead optimization cycles [2].

Quote Request

Request a Quote for 2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.